Fluoroacetaldehyde

描述

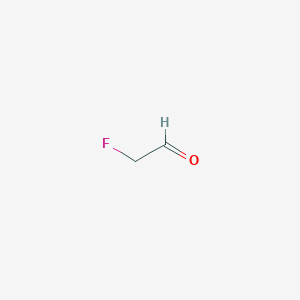

Fluoroacetaldehyde is an organofluorine compound with the chemical formula C₂H₃FO. It is an aldehyde where one of the hydrogens of the methyl group in acetaldehyde is replaced by a fluorine atom . This compound is a metabolic precursor of both fluoroacetate and 4-fluorothreonine in the bacterium Streptomyces cattleya .

准备方法

Synthetic Routes and Reaction Conditions: Fluoroacetaldehyde can be synthesized through various methods. One common approach involves the reaction of fluoroethanol with an oxidizing agent. For instance, fluoroethanol can be oxidized using pyridinium chlorochromate (PCC) to yield this compound . Another method involves the acidolysis of 1-ethoxy-2,2,2-trifluoroethanol with concentrated sulfuric acid .

Industrial Production Methods: In industrial settings, this compound can be produced by mixing it with anhydrous hydrogen fluoride to preserve it for extended periods. This preserved form can be used in various organic reactions .

化学反应分析

Types of Reactions: Fluoroacetaldehyde undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to fluoroacetic acid.

Reduction: It can be reduced to fluoroethanol.

Substitution: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC) is commonly used.

Reduction: Sodium borohydride (NaBH₄) can be used for reduction.

Substitution: Various nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

Oxidation: Fluoroacetic acid.

Reduction: Fluoroethanol.

Substitution: Products depend on the nucleophile used, such as fluoroacetamides or fluoroacetates.

科学研究应用

Radiochemistry

1.1 Synthesis and Radiolabeling

Fluoroacetaldehyde is notably utilized in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). The automated synthesis of This compound has been reported to achieve reproducible yields of approximately 26% within 45 minutes using a semi-automated system. This method enhances safety by minimizing radiochemist exposure while improving reproducibility in radiolabeling processes .

1.2 Preclinical Applications

One significant application of This compound is in the radiolabeling of proteins, such as recombinant human interleukin-1 receptor antagonist (rhIL-1RA). The efficiency of this radiolabeling process reached about 20%, with an overall radiochemical yield (RCY) of 5% after two hours. This demonstrates the compound's utility in developing imaging agents for clinical trials, facilitating the transition from preclinical to clinical production .

Biochemical Research

2.1 Role in Biosynthesis

This compound serves as a precursor in the biosynthesis of various fluorinated compounds, including fluoroacetate and 4-fluorothreonine. Studies have shown that it is an essential intermediate in the metabolic pathways of certain microorganisms, such as Streptomyces cattleya, which can produce these valuable fluorinated metabolites .

2.2 Interaction with Biological Molecules

Research indicates that this compound can bind to DNA and proteins within cells. This property suggests potential implications for understanding its effects on cellular processes and toxicity, particularly in the context of environmental exposure to fluorinated compounds .

Synthetic Organic Chemistry

3.1 Chemical Reactions and Transformations

This compound is employed as a reagent in various synthetic transformations due to its electrophilic nature. It can participate in reactions such as nucleophilic additions, providing pathways to synthesize more complex fluorinated organic molecules .

Summary Table of Applications

| Application Area | Specific Use Case | Yield/Outcome |

|---|---|---|

| Radiochemistry | Synthesis of This compound | 26% yield |

| Radiolabeling rhIL-1RA | 20% labeling efficiency | |

| Biochemical Research | Precursor for fluoroacetate and 4-fluorothreonine | Key intermediate identified |

| Interaction with DNA and proteins | Potential toxicity insights | |

| Synthetic Organic Chemistry | Electrophilic reagent for nucleophilic additions | Diverse synthetic pathways |

作用机制

Fluoroacetaldehyde exerts its effects primarily through its conversion to fluoroacetate and 4-fluorothreonine in biological systems. In Streptomyces cattleya, this compound is converted to these compounds via enzymatic reactions. The fluorinase enzyme catalyzes the formation of fluoroacetate, which can inhibit the citric acid cycle by blocking aconitase . This inhibition leads to the accumulation of citrate, disrupting cellular metabolism.

相似化合物的比较

Acetaldehyde: The parent compound where the fluorine atom is replaced by a hydrogen atom.

Fluoroethanol: A reduced form of fluoroacetaldehyde.

Fluoroacetic acid: An oxidized form of this compound.

Uniqueness: this compound is unique due to its role as a metabolic precursor in the biosynthesis of fluorinated natural products. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in synthetic chemistry .

生物活性

Fluoroacetaldehyde, a fluorinated aldehyde, has garnered attention in various biological and biochemical studies due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its metabolic pathways, enzymatic interactions, and implications in biochemical research.

This compound is a derivative of acetaldehyde where one hydrogen atom is replaced by a fluorine atom. Its synthesis can be achieved through various methods, including the Kornblum oxidation process, which allows for the incorporation of fluorine into organic molecules. The compound has been utilized in radiochemical applications, particularly in the synthesis of radiolabeled compounds for medical imaging.

Metabolic Pathways

This compound is primarily known for its role as a precursor in the biosynthesis of fluoroacetate and 4-fluorothreonine in certain microorganisms such as Streptomyces cattleya. Research has demonstrated that this compound undergoes oxidation to form fluoroacetate via the action of an NAD+-dependent this compound dehydrogenase, which is a key enzyme in this metabolic pathway.

Enzymatic Activity

The enzymatic activity associated with this compound has been characterized through various studies. The enzyme responsible for its oxidation shows high affinity for this compound compared to other aldehydes. A study reported the following kinetic parameters for this compound dehydrogenase:

| Substrate | Relative Activity (%) | (U/mg) | (μM) |

|---|---|---|---|

| This compound | 100 | 0.143 | 80 |

| Glycoaldehyde | 150 | 0.206 | 150 |

| Chloroacetaldehyde | 80 | ND | ND |

| Acetaldehyde | 40 | 0.129 | 810 |

This table illustrates that this compound is preferentially utilized by the enzyme compared to other aldehydes, indicating its significant role in secondary metabolism.

Toxicity and Biological Implications

This compound itself is not extensively studied for toxicity; however, its metabolic product, fluoroacetate, is known to be highly toxic. Fluoroacetate disrupts cellular metabolism by inhibiting key enzymes in the citric acid cycle, leading to accumulation of citrate and subsequent metabolic dysfunction. The toxicity mechanism involves conversion to fluoroacetyl-CoA and further reactions that inhibit citrate synthase and aconitase .

Case Studies

- Biosynthesis in Streptomyces cattleya : A pivotal study isolated the this compound dehydrogenase from S. cattleya, demonstrating its role in converting this compound to fluoroacetate during stationary growth phases. The study highlighted that this enzyme's activity peaks when the organism begins producing secondary metabolites .

- Radiolabeling Applications : this compound has been utilized in radiochemistry for synthesizing radiolabeled compounds such as [18F]this compound. This application is particularly relevant in positron emission tomography (PET) imaging, where it serves as a precursor for labeling proteins like recombinant human interleukin-1 receptor antagonist (rhIL-1RA). The synthesis achieved reproducible yields and demonstrated effective labeling efficiency .

属性

IUPAC Name |

2-fluoroacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3FO/c3-1-2-4/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDWYJJLVYDJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165621 | |

| Record name | Fluoroacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1544-46-3 | |

| Record name | Acetaldehyde, fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1544-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001544463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoroacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOROACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF7QXP9SQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the natural source of fluoroacetaldehyde?

A1: this compound is a biosynthetic intermediate in the production of fluoroacetate and 4-fluorothreonine by the bacterium Streptomyces cattleya. [, ] This bacterium possesses the unique ability to form a carbon-fluorine bond, incorporating inorganic fluoride into organic molecules.

Q2: How is this compound biosynthesized?

A2: Research indicates that this compound originates from a C3 glycolytic intermediate rather than a C2 amino acid metabolite. [, ] While the exact pathway remains under investigation, feeding studies with labeled glycerol suggest a multistep process involving oxidation and transformation of glycolytic intermediates. []

Q3: What enzymes are involved in the biosynthesis of this compound?

A3: Key enzymes identified include a purine nucleoside phosphorylase, an aldose-ketose isomerase, and a fuculose aldolase. [] These enzymes sequentially convert 5'-fluoro-5'-deoxyadenosine (5'-FDA) to 5-fluorodeoxyribose-1-phosphate (5-FDRP), then to 5-fluorodeoxyribulose-1-phosphate (5-FDRulP), and finally to this compound.

Q4: What are the metabolic fates of this compound?

A4: this compound serves as a precursor to both fluoroacetate and 4-fluorothreonine. [, ] It is oxidized to fluoroacetate by an NAD+-dependent this compound dehydrogenase. [] Alternatively, it can be converted to 4-fluorothreonine through a reaction with L-threonine, mediated by a PLP-dependent transaldolase. []

Q5: Can mammals metabolize this compound?

A5: While not naturally produced in mammals, studies show that this compound can be metabolized in rats and mice. [] Fluoroethanol, when administered to these animals, is converted to this compound in the liver. [] Further metabolism leads to the production of fluoroacetate and fluoride ions, which are detectable in urine. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C2H3FO, and its molecular weight is 62.05 g/mol.

Q7: Is there spectroscopic data available for this compound?

A7: While specific spectroscopic data for this compound is limited within the provided research, its derivative, 2,4-dinitrophenylhydrazone (2,4-DNPH), has been characterized by mass spectrometry. [] This derivative aids in identification through comparison with standard this compound.

Q8: What are the potential applications of this compound?

A8: Due to its role as a biosynthetic intermediate and its reactivity, this compound holds potential as a synthon for introducing fluorine into various molecules. [] It shows promise for radiolabeling peptides, proteins, and antibody fragments, and could be utilized in reactions like aldol condensation and the Mannich reaction. []

Q9: Can this compound be used to synthesize fluorinated analogs of existing drugs?

A9: Research suggests that utilizing this compound, or masked forms like fluoromalonic acid halfthioesters, can enable the synthesis of fluorinated analogs of medicinally relevant compounds. [] This methodology has been employed to create a fluorinated derivative of atorvastatin, a widely prescribed drug. []

Q10: Is this compound toxic?

A10: While specific toxicity data for this compound is limited in the provided research, it's crucial to note that it is a precursor to fluoroacetate, a known toxin. [] Fluoroacetate disrupts the citric acid cycle, leading to the accumulation of citrate in tissues and potential detrimental effects. [] this compound itself may exhibit toxicity due to its structural similarity to fluoroacetate and its potential for metabolic conversion to this toxin.

Q11: Has this compound been implicated in any drug-related toxicity?

A11: Studies suggest that this compound, as a degradation product of 5-fluorouracil (5-FU), may contribute to the cardiotoxicity observed with certain formulations of this drug. [, ] Specifically, the Tris formulation of 5-FU appears to be more prone to generating this compound and its subsequent metabolite, fluoroacetate, potentially leading to increased cardiotoxicity compared to sodium-salt formulations. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。